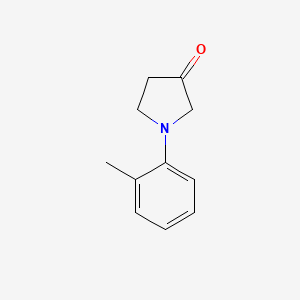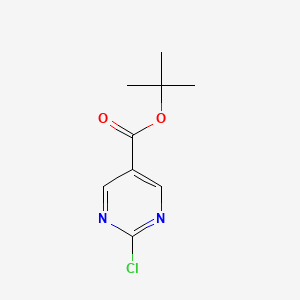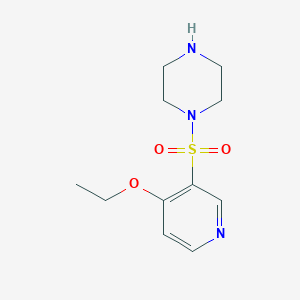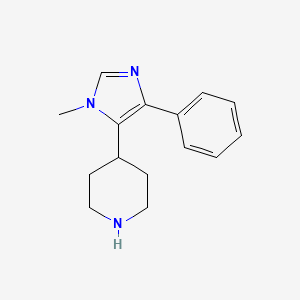![molecular formula C12H15ClO B11817973 1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone](/img/structure/B11817973.png)
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone is an organic compound with a complex structure that includes a phenyl ring substituted with a butan-2-yl group and a chloro-ethanone moiety
Méthodes De Préparation
The synthesis of 1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-[(2R)-butan-2-yl]phenyl magnesium bromide with chloroacetyl chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to a more sustainable and scalable production process.
Analyse Des Réactions Chimiques
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the chloro-ethanone moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with various biomolecules. It may serve as a tool for investigating the mechanisms of action of related compounds.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone can be compared with other similar compounds such as 1-[4-[(2R)-butan-2-yl]phenyl]-2-bromo-ethanone and 1-[4-[(2R)-butan-2-yl]phenyl]-2-iodo-ethanone These compounds share a similar core structure but differ in the halogen substituent The differences in the halogen atoms can lead to variations in their chemical reactivity, physical properties, and biological activities
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for exploring new chemical reactions, investigating biological mechanisms, and developing potential therapeutic agents. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Propriétés
Formule moléculaire |
C12H15ClO |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloroethanone |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)10-4-6-11(7-5-10)12(14)8-13/h4-7,9H,3,8H2,1-2H3/t9-/m1/s1 |
Clé InChI |
GBKATGIDLDKFDX-SECBINFHSA-N |
SMILES isomérique |
CC[C@@H](C)C1=CC=C(C=C1)C(=O)CCl |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11817901.png)
![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B11817903.png)









